T-butyldimethylsilane

Organic Synthesis Protecting Groups Silyl Ethers

T-Butyldimethylsilane (TBDMS-H, tert-butyldimethylsilane), an organosilicon compound with the molecular formula C₆H₁₆Si and a molecular weight of 116.28 g/mol, is a widely used silylating agent and protecting group in organic synthesis. It is a colorless liquid with a density of 0.701 g/mL at 25°C and a boiling point of 81-83°C.

Molecular Formula C6H15Si
Molecular Weight 115.27 g/mol
CAS No. 29681-57-0
Cat. No. B1241148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-butyldimethylsilane
CAS29681-57-0
SynonymstBDMCS
tert-butyldimethylsilane
Molecular FormulaC6H15Si
Molecular Weight115.27 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)C
InChIInChI=1S/C6H15Si/c1-6(2,3)7(4)5/h1-5H3
InChIKeyILMRJRBKQSSXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-Butyldimethylsilane (CAS 29681-57-0): Baseline Properties and Core Applications


T-Butyldimethylsilane (TBDMS-H, tert-butyldimethylsilane), an organosilicon compound with the molecular formula C₆H₁₆Si and a molecular weight of 116.28 g/mol, is a widely used silylating agent and protecting group in organic synthesis . It is a colorless liquid with a density of 0.701 g/mL at 25°C and a boiling point of 81-83°C . The compound is primarily employed for the protection of alcohols, amines, and carboxylic acids via the introduction of the tert-butyldimethylsilyl (TBDMS) group, which can be selectively removed under mild conditions [1].

Why Generic Substitution of T-Butyldimethylsilane Fails: Key Differentiators


Generic substitution of T-Butyldimethylsilane (TBDMS-H) with other silylating agents is often not feasible due to its unique steric and electronic properties. The tert-butyl group imparts significant steric bulk, resulting in TBDMS-protected derivatives that exhibit markedly different stability, reactivity, and selectivity profiles compared to less hindered analogs such as trimethylsilane (TMS) or triethylsilane (TES) . This steric hindrance not only enhances hydrolytic stability by approximately 10⁴-fold relative to TMS ethers but also enables unique regioselective outcomes in complex synthetic transformations, as demonstrated in silyl-hydroformylation reactions where TBDMS-H yields distinct products compared to TES [1].

Quantitative Evidence Guide for T-Butyldimethylsilane: Performance vs. Analogs


Hydrolytic Stability of TBDMS Ethers vs. TMS Ethers

The tert-butyldimethylsilyl (TBDMS) group confers approximately 10,000-fold greater hydrolytic stability compared to the trimethylsilyl (TMS) group . This differential stability is attributed to the steric bulk of the tert-butyl moiety, which shields the silicon atom from nucleophilic attack.

Organic Synthesis Protecting Groups Silyl Ethers

Regioselective Silyl-Hydroformylation: TBDMS-H vs. Triethylsilane

In dicobalt octacarbonyl-catalyzed silyl-hydroformylation of oxetanes, the choice of trialkylsilane dictates the reaction outcome: triethylsilane yields 1,4-bis-silyl ethers, while t-butyldimethylsilane yields silyl enol ethers [1]. This divergent reactivity is a direct consequence of the steric and electronic differences between the two silanes.

Catalysis Regioselective Synthesis Organosilicon Chemistry

GC-MS Derivatization: TBDMS vs. TMS Stability and Sensitivity

A head-to-head comparison of silylating reagents for GC-EI-MS analysis of benzodiazepines found that tert-butyldimethylsilyl (TBDMS) derivatives were more stable, reproducible, and sensitive than corresponding trimethylsilyl (TMS) derivatives [1]. The study validated a quantitative GC-MS method using TBDMS derivatives, achieving required limits for accuracy, precision, and sensitivity.

Analytical Chemistry Derivatization Gas Chromatography-Mass Spectrometry

Optimal Research and Industrial Applications for T-Butyldimethylsilane


Protecting Group in Multi-Step Organic Synthesis Requiring High Stability

T-Butyldimethylsilane is the reagent of choice for introducing the TBDMS protecting group in complex synthetic sequences where intermediates must withstand harsh conditions, such as strong nucleophiles or basic aqueous environments. The ~10⁴-fold enhanced hydrolytic stability of TBDMS ethers compared to TMS ethers minimizes premature deprotection, thereby maximizing overall yield and purity.

Regioselective Synthesis of Silyl Enol Ethers

In dicobalt octacarbonyl-catalyzed silyl-hydroformylation of oxetanes, t-butyldimethylsilane uniquely directs the reaction towards silyl enol ether formation, whereas triethylsilane yields 1,4-bis-silyl ethers [1]. This divergent reactivity makes t-butyldimethylsilane essential for accessing silyl enol ether intermediates, which are valuable building blocks in organic synthesis.

Derivatization for Trace-Level GC-MS Analysis

For the quantitative analysis of compounds in complex matrices (e.g., biological fluids) using GC-MS, TBDMS derivatives offer superior stability, reproducibility, and sensitivity compared to TMS derivatives [2]. This enables the development of robust, validated analytical methods with lower limits of detection, crucial for applications in forensic toxicology, pharmaceutical analysis, and environmental monitoring.

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